3-Amino-3-(2-ethylphenyl)propanoic acid (AICP) is a synthetically derived amino acid that functions as a potent and efficacious agonist at the glycine binding site of N-methyl-D-aspartate (NMDA) receptors. [] These receptors play a crucial role in excitatory neurotransmission within the central nervous system and are implicated in various neurological and psychiatric disorders. []
AICP exhibits a unique pharmacological profile, demonstrating remarkable selectivity for NMDA receptors containing the GluN2C subunit compared to other GluN2 subtypes (GluN2A, GluN2B, and GluN2D). [, ] This selectivity makes AICP a valuable tool compound for investigating the specific roles of GluN2C-containing NMDA receptors in neuronal function and for exploring novel therapeutic strategies targeting these receptors. []
AICP acts as a potent and efficacious agonist at the glycine binding site of NMDA receptors, exhibiting remarkable selectivity for the GluN2C subunit. [, ] NMDA receptors are heterotetrameric ion channels typically composed of two GluN1 and two GluN2 subunits. Binding of both glutamate (to GluN2) and glycine (to GluN1) is required for receptor activation. AICP, by binding to the glycine site, potentiates NMDA receptor activity, specifically those containing the GluN2C subunit. [, ]
This GluN2C selectivity stems from unique interactions within the glycine binding site of GluN2C-containing receptors. [] While AICP acts as a full agonist at GluN1/2A receptors, it exhibits partial agonism at GluN1/2B and GluN1/2D and acts as a superagonist at GluN1/2C receptors, indicating higher efficacy compared to glycine at this subtype. [] The molecular basis of this subtype selectivity warrants further investigation.
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4